

Commercial Suppliers and Technical Guide for Z-Glu(Osu)-OBzl

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Compound of Interest

Compound Name: Z-Glu(osu)-obzl

Cat. No.: B612879

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For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, N- α -Benzyloxycarbonyl-L-glutamic acid γ -benzyl ester N-hydroxysuccinimide ester, commonly abbreviated as **Z-Glu(Osu)-OBzl** or Z-Glu(OBzl)-OSu, is a critical reagent. This activated amino acid derivative facilitates the incorporation of a protected glutamic acid residue into peptide chains. This in-depth technical guide provides a comprehensive overview of its commercial availability, key specifications, and detailed experimental protocols for its application.

Commercial Availability and Specifications

A number of chemical suppliers offer **Z-Glu(Osu)-OBzl** for research and development purposes. The table below summarizes the key quantitative data for this product from various commercial sources.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Creative Peptides	Z-Glu(OBzl)-OSu	67413-34-7	C ₂₄ H ₂₄ N ₂ O ₈	468.46	-
ChemicalBook	Z-GLU(OSU)-OBZL	34897-67-1	C ₂₄ H ₂₄ N ₂ O ₈	468.46	≥ 98% (HPLC) [1]
P&S Chemicals	Z-glu(obzl)-osu	67413-34-7	-	-	-

Note: Product specifications, including purity, may vary by supplier and batch. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Core Concepts: Structure and Functionality

The utility of **Z-Glu(Osu)-OBzl** in chemical synthesis stems from its unique trifunctional nature, with each functional group serving a distinct and crucial purpose. The diagram below illustrates the key components of the molecule.

Key functional groups of the **Z-Glu(Osu)-OBzl** molecule.

Experimental Protocols

Z-Glu(Osu)-OBzl is primarily utilized in peptide synthesis, particularly in solution-phase methods. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxylic acid, ready to react with the free amino group of a growing peptide chain, forming a stable amide bond.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of **Z-Glu(Osu)-OBzl** to an amino acid ester.

Materials:

- **Z-Glu(Osu)-OBzl**

- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- 1N Hydrochloric acid (HCl)
- Brine

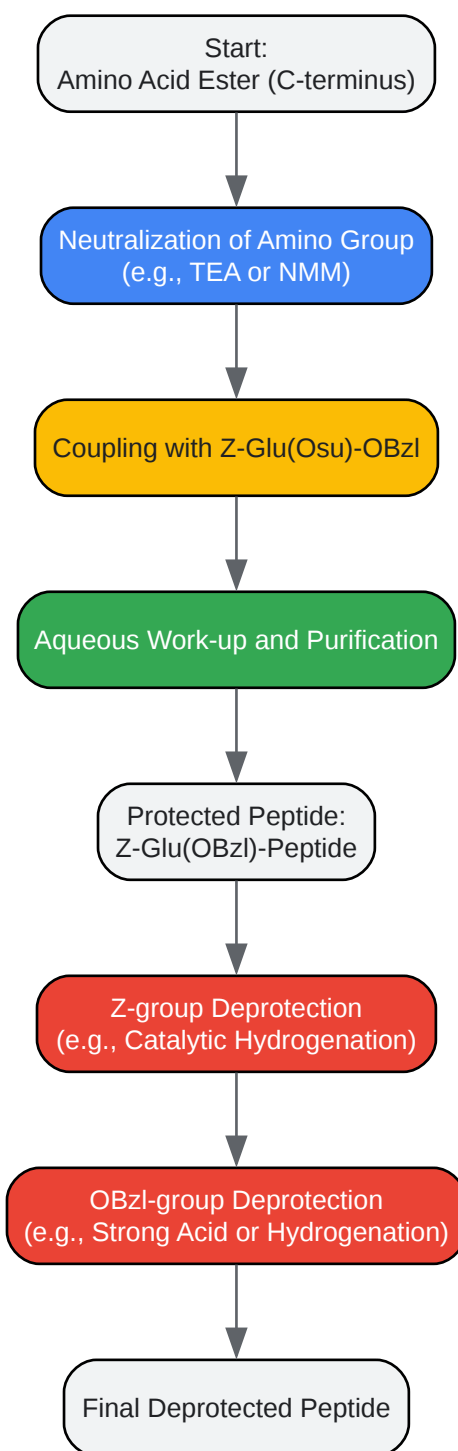
Procedure:

- Neutralization of the Amino Acid Ester:
 - Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
 - Cool the mixture to 0°C in an ice bath.
 - Add the tertiary base (1.0 equivalent) dropwise while stirring.
 - Stir the mixture for 15-30 minutes at 0°C to ensure complete neutralization.
- Coupling Reaction:
 - In a separate flask, dissolve **Z-Glu(Osu)-OBzl** (1.0 equivalent) in anhydrous DCM.
 - Add the **Z-Glu(Osu)-OBzl** solution to the neutralized amino acid ester solution from step 1.
 - Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:

- Filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Workflow for Peptide Synthesis using Z-Glu(Osu)-OBzl

The following diagram illustrates the general workflow for incorporating a **Z-Glu(Osu)-OBzl** residue into a peptide chain during solution-phase synthesis, followed by deprotection.



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Workflow for peptide synthesis and deprotection.

Applications in Bioconjugation

While direct protocols for **Z-Glu(Osu)-OBzl** in bioconjugation are less common in recent literature, the glutamic acid core is valuable for creating linkers in antibody-drug conjugates (ADCs). In such applications, the protected glutamic acid derivative would be incorporated into a peptide linker via solid-phase peptide synthesis (SPPS), often starting with an Fmoc-protected variant. The orthogonal protecting groups of **Z-Glu(Osu)-OBzl**, however, offer a different strategic approach for the synthesis of complex bioconjugates.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

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References

- 1. 34897-67-1 CAS MSDS (Z-GLU(OSU)-OBZL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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